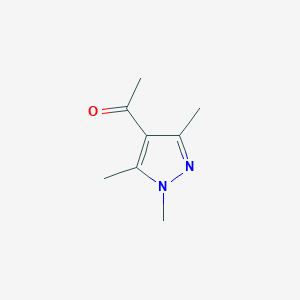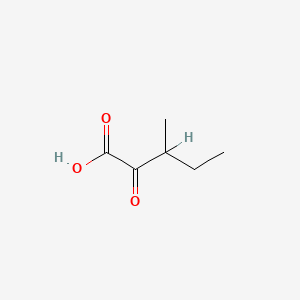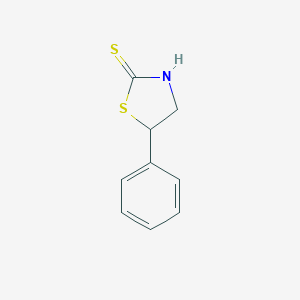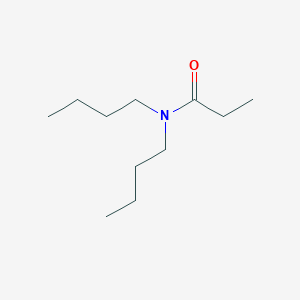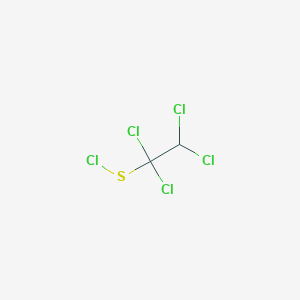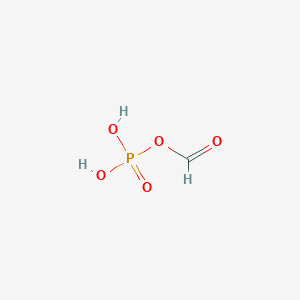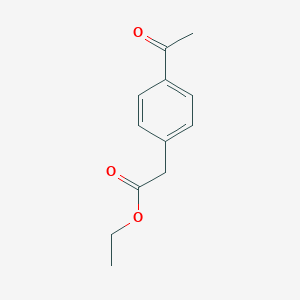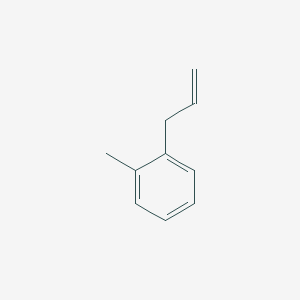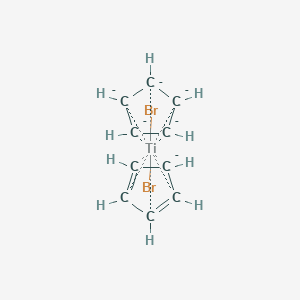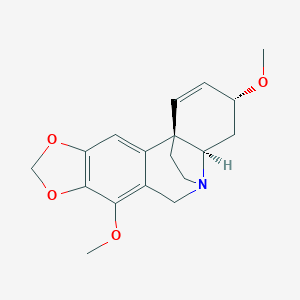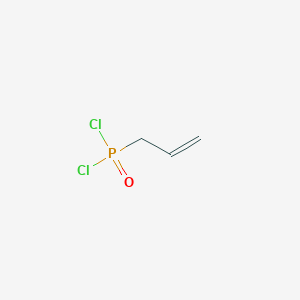![molecular formula C20H32O2 B075592 (3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one CAS No. 1231-34-1](/img/structure/B75592.png)
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxomanoyl oxide can be achieved through various synthetic routes. One notable method involves the oxidation of manoyl oxide using lead tetraacetate . This reaction is typically conducted under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-oxomanoyl oxide often involves the use of metabolically engineered microorganisms. For instance, Saccharomyces cerevisiae has been engineered to produce high titers of manoyl oxide, which can then be further oxidized to yield 2-oxomanoyl oxide . This method offers a cost-effective and scalable approach to producing this compound.
Análisis De Reacciones Químicas
Types of Reactions: (3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of 2-oxomanoyl oxide to produce analogs of pisiferic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving 2-oxomanoyl oxide include lead tetraacetate for oxidation and various reducing agents for reduction reactions . The conditions for these reactions are typically controlled to ensure high yields and purity of the products.
Major Products: The major products formed from the reactions of 2-oxomanoyl oxide include hydroxylated derivatives and analogs of pisiferic acid
Aplicaciones Científicas De Investigación
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one has been widely studied for its potential use in various scientific research applications due to its unique properties. Some of the notable applications include:
Biotransformations and Chemical Pathways: this compound and its derivatives have been subject to biotransformations with filamentous fungi, leading to the production of various hydroxylated derivatives.
Advanced Oxidation Processes: Oxides, including 2-oxomanoyl oxide derivatives, play a crucial role in advanced oxidation processes for environmental applications.
Sensing and Catalytic Applications: The unique properties of 2-oxomanoyl oxide derivatives can be harnessed for sensing and catalytic applications.
Photodynamic Therapy and Photosensitization: Derivatives of 2-oxomanoyl oxide have applications in photodynamic therapy and photosensitization due to their ability to produce reactive oxygen species upon light activation.
Mecanismo De Acción
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one can be compared with other similar compounds, such as manoyl oxide and forskolin . While manoyl oxide serves as a precursor to 2-oxomanoyl oxide, forskolin is a labdane diterpenoid with a broad range of pharmacological activities . The uniqueness of 2-oxomanoyl oxide lies in its ability to produce reactive oxygen species upon light activation, making it suitable for applications in photodynamic therapy and photosensitization.
Comparación Con Compuestos Similares
- Manoyl oxide
- Forskolin
Propiedades
Número CAS |
1231-34-1 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one |
InChI |
InChI=1S/C20H32O2/c1-7-18(4)10-8-16-19(5)13-14(21)12-17(2,3)15(19)9-11-20(16,6)22-18/h7,15-16H,1,8-13H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |
Clave InChI |
VYNOMUZYZAXYKN-HHUCQEJWSA-N |
SMILES |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
SMILES isomérico |
C[C@@]1(CC[C@H]2[C@](O1)(CC[C@@H]3[C@@]2(CC(=O)CC3(C)C)C)C)C=C |
SMILES canónico |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


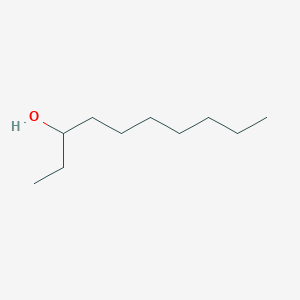
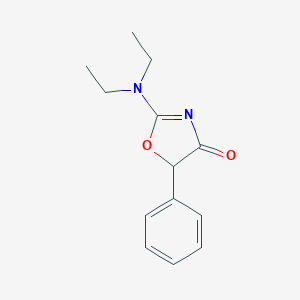
![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)
